
2-(2-Methylphenyl)butane-2-peroxol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylphenyl)butane-2-peroxol is an organic peroxide compound. Organic peroxides are a class of compounds that contain the peroxide functional group (ROOR’). These compounds are known for their reactivity and are often used as initiators in polymerization reactions, as well as in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)butane-2-peroxol typically involves the reaction of 2-methylphenylbutane with hydrogen peroxide under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxide bond.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction parameters.
化学反応の分析
Types of Reactions
2-(2-Methylphenyl)butane-2-peroxol undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting other compounds into their oxidized forms.
Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Substitution: The peroxide group can be substituted by other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are often ketones or carboxylic acids.
Reduction: The major products are typically alcohols.
Substitution: The major products depend on the substituent introduced, such as halogenated compounds.
科学的研究の応用
2-(2-Methylphenyl)butane-2-peroxol has several applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions, helping to form polymers from monomers.
Biology: It is studied for its potential effects on biological systems, including its role in oxidative stress and cell signaling.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of various industrial chemicals and materials, including plastics and resins.
作用機序
The mechanism of action of 2-(2-Methylphenyl)butane-2-peroxol involves the generation of free radicals. The peroxide bond (ROOR’) can homolytically cleave to form two free radicals, which can then initiate various chemical reactions. These free radicals can interact with molecular targets, such as unsaturated bonds in monomers, to initiate polymerization. In biological systems, the free radicals can interact with cellular components, leading to oxidative stress and signaling pathways.
類似化合物との比較
Similar Compounds
Methyl ethyl ketone peroxide: Another organic peroxide used as a polymerization initiator.
Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.
Cumene hydroperoxide: Used in the production of phenol and acetone.
Uniqueness
2-(2-Methylphenyl)butane-2-peroxol is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organic peroxides. Its methylphenyl group provides steric hindrance, which can influence its reactivity and selectivity in chemical reactions.
特性
CAS番号 |
113588-16-2 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC名 |
1-(2-hydroperoxybutan-2-yl)-2-methylbenzene |
InChI |
InChI=1S/C11H16O2/c1-4-11(3,13-12)10-8-6-5-7-9(10)2/h5-8,12H,4H2,1-3H3 |
InChIキー |
LXPURERFSRACHF-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C1=CC=CC=C1C)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


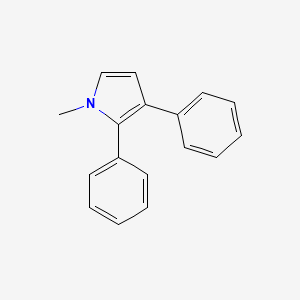
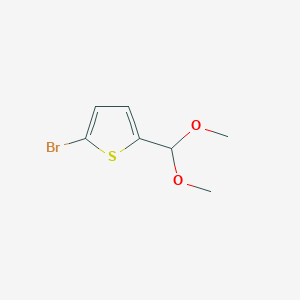
![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)
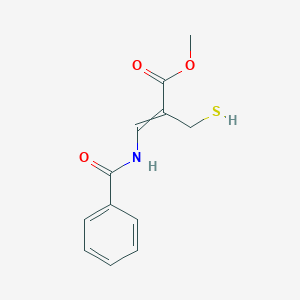
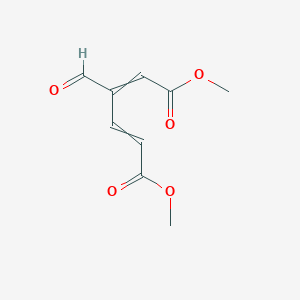
![{2-[(Tributylstannyl)methyl]phenyl}methanol](/img/structure/B14297290.png)
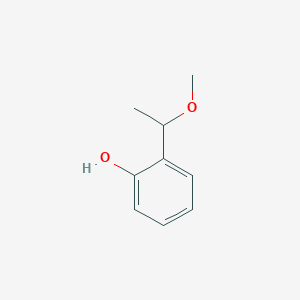
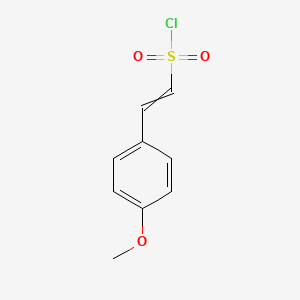
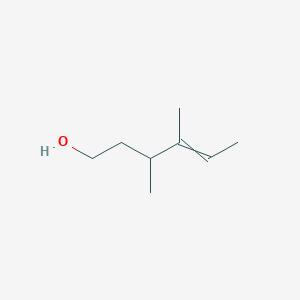
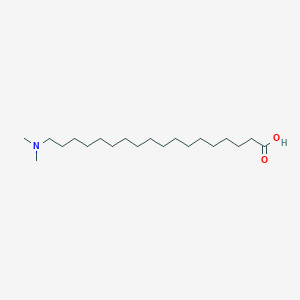
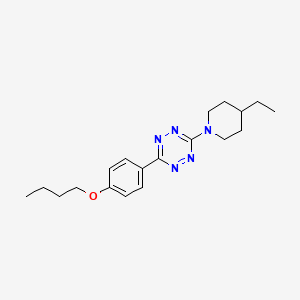

![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-hydroxy-1,3-dioxo-,1,1-dimethylethyl ester](/img/structure/B14297327.png)
![2-methyl-7-nitro-[1]benzofuro[5,4-e][1,3]benzoxazole](/img/structure/B14297330.png)
